3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 2-fluorophenyl substituent attached to a propanoic acid backbone. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains .
Properties
IUPAC Name |
3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-fluorophenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-23-13-16(9-10-17(23)11-12-24(28)29)14-27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22H,11-12,14-15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBBDBHMAPCFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluoren-9-ylmethoxy carbonyl (Fmoc) group
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be optimized to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: : The fluorophenyl group can be reduced to form corresponding hydroxyl or amine derivatives.
Substitution: : The amino group can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are often used, with reaction conditions varying based on the specific reagents.
Major Products Formed
Oxidation: : Carboxylic acids, esters, and amides.
Reduction: : Alcohols, amines, and their derivatives.
Substitution: : Amides, esters, and other substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: : It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Medicine: : Its derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : It can be utilized in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or proteins, inhibiting or enhancing their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C24H20FNO4 (estimated based on analogs)
- Molecular Weight : ~425.42 g/mol
- Purity : >95% (typical for Fmoc derivatives)
- Applications : Peptide synthesis, biochemical probes, and antiviral research .
Comparison with Structural Analogs
The compound belongs to a broader class of Fmoc-protected phenylpropanoic acids. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and functional implications.
Substituent Variations on the Phenyl Ring
Impact of Substituents :
- Electron-Withdrawing Groups (e.g., -NO2, -CF3): Increase acidity of the propanoic acid moiety and alter electronic interactions in peptide chains .
- Halogens (e.g., -F, -Cl): Improve metabolic stability and influence lipophilicity. The 2-fluoro substituent in the target compound balances steric effects and electronic modulation .
- Alkyl Groups (e.g., -CH3 in o-tolyl): Enhance hydrophobicity, affecting solubility and membrane permeability in bioactive peptides .
Stereochemical Variations
Functional Implications :
- Enantiomers exhibit divergent binding affinities to chiral biological targets. For example, (S)-configured analogs are often prioritized in peptide therapeutics due to compatibility with natural L-amino acids .
Backbone Modifications
Comparison with Target Compound :
- The target compound’s linear propanoic acid backbone offers flexibility, whereas cyclohexane or disulfide-modified analogs introduce rigidity or redox-sensitive linkages .
Antiviral Activity
Analogs such as (S)-2-...-cyclohexylmethylaminophenylpropanoic acid () inhibit HIV-1 entry by interfering with gp120-CD4 interactions. The 2-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in viral proteins .
Biological Activity
3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid, also known by its CAS number 284492-06-4, is a compound with significant implications in medicinal chemistry, particularly in peptide synthesis and drug development. This article explores its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 401.45 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C25H23NO4 |
| Molecular Weight | 401.45 g/mol |
| CAS Number | 284492-06-4 |
| Purity | Not specified |
Biological Activity
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of peptides. Peptides synthesized using Fmoc-protected amino acids often exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
- Antitumor Activity : Some derivatives are being studied for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially leading to therapeutic applications.
While specific mechanisms for this compound are not fully elucidated, its role in peptide synthesis suggests that its biological effects will depend on the final peptide's sequence and structure. The interactions between the synthesized peptides and their biological targets will dictate their efficacy.
Case Studies and Research Findings
- Peptide Synthesis Applications : Research indicates that Fmoc-protected amino acids like this compound enhance the efficiency of synthesizing complex peptides by preventing unwanted side reactions during coupling processes. This has been demonstrated in various studies focusing on drug design and bioconjugation techniques .
- Pharmacological Studies : Similar compounds have been evaluated for their activity against cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis .
- Safety and Handling : As with many synthetic compounds, safety data sheets (SDS) should be consulted for handling procedures. General precautions include avoiding skin contact and inhalation .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Protection of Amino Groups : The Fmoc group protects the amino functionality during peptide coupling.
- Coupling Reactions : Utilizing standard peptide coupling reagents to form amide bonds.
- Deprotection : Removal of the Fmoc group after synthesis to yield the final peptide product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
